molecular formula C15H17N5OS B236491 N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide

Cat. No. B236491
M. Wt: 315.4 g/mol
InChI Key: XRYMVFWDJQPOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide, also known as ETPTA, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of thiadiazole-based compounds, which have shown promising results in various biological assays.

Mechanism of Action

The exact mechanism of action of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and physiological effects:
In addition to its antitumor activity, this compound has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This suggests that it may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide is its relatively simple synthesis method, which makes it accessible for laboratory studies. However, its low solubility in water can make it challenging to work with in certain assays. Additionally, its potential toxicity and limited bioavailability may limit its usefulness as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide. One area of interest is the development of more potent and selective analogs of the compound. Another direction is the investigation of its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment. Additionally, further studies are needed to fully elucidate its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide involves the condensation of 3-ethyl-6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 3-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-methylpropanoyl chloride to obtain the final product.

Scientific Research Applications

N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide has been studied for its potential as an antitumor agent. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anticancer drugs.

properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

N-[3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C15H17N5OS/c1-4-12-17-18-15-20(12)19-14(22-15)10-6-5-7-11(8-10)16-13(21)9(2)3/h5-9H,4H2,1-3H3,(H,16,21)

InChI Key

XRYMVFWDJQPOOY-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C(C)C

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.